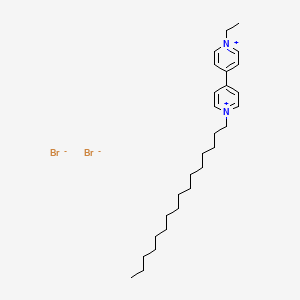
1-Ethyl-1'-hexadecyl-4,4'-bipyridin-1-ium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is a bipyridinium compound known for its unique electrochemical properties. This compound is part of the viologen family, which is characterized by the presence of bipyridinium units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with an alkylating agent. The process can be summarized as follows:
Starting Materials: 4,4’-bipyridine and 1-bromohexadecane.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions.
Procedure: 4,4’-bipyridine is dissolved in the solvent, and 1-bromohexadecane is added dropwise.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide undergoes various chemical reactions, including:
Redox Reactions: The compound exhibits reversible one- and two-electron reductions, which are accompanied by significant changes in its UV-vis absorption spectra.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite or electrochemical methods.
Substitution Reactions: Nucleophiles such as thiols or amines are used under mild conditions.
Major Products Formed
Redox Reactions: The major products are the reduced forms of the compound, which exhibit different electronic properties.
Substitution Reactions: The products are substituted bipyridinium derivatives with varying functional groups.
Scientific Research Applications
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide has several scientific research applications:
Electrochromic Devices: Due to its reversible redox behavior, it is used in electrochromic devices that change color upon reduction or oxidation.
Molecular Electronics: The compound’s unique electronic properties make it suitable for use in molecular electronic devices.
Biological Studies: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide involves its redox behavior:
Redox Processes: The compound undergoes reversible one- and two-electron reductions, leading to changes in its electronic structure and properties.
Molecular Targets: The primary targets are the electronic states of the bipyridinium units, which are altered during redox reactions.
Pathways Involved: The redox processes involve electron transfer pathways that are influenced by the substituents on the bipyridinium units.
Comparison with Similar Compounds
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium (Paraquat): Known for its herbicidal properties and similar redox behavior.
1,1’-Diethyl-4,4’-bipyridinium: Another viologen compound with comparable electrochemical properties.
1,1’-Dibutyl-4,4’-bipyridinium: Exhibits similar redox characteristics but with different alkyl substituents.
Uniqueness
1-Ethyl-1’-hexadecyl-4,4’-bipyridin-1-ium dibromide is unique due to its long alkyl chain, which imparts distinct solubility and aggregation properties. This makes it particularly useful in applications requiring specific molecular interactions and self-assembly behavior .
Properties
CAS No. |
76794-29-1 |
|---|---|
Molecular Formula |
C28H46Br2N2 |
Molecular Weight |
570.5 g/mol |
IUPAC Name |
1-ethyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide |
InChI |
InChI=1S/C28H46N2.2BrH/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25-20-28(21-26-30)27-18-23-29(4-2)24-19-27;;/h18-21,23-26H,3-17,22H2,1-2H3;2*1H/q+2;;/p-2 |
InChI Key |
YCMXSWZOAIPABI-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















